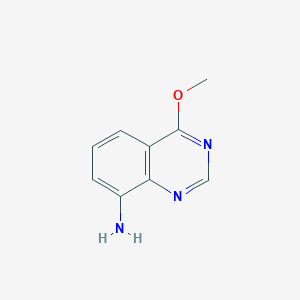

4-Methoxyquinazolin-8-amine

Description

Historical Perspectives and Foundational Contributions of Quinazoline (B50416) Derivatives

The story of quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, began in the late 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869. pressbooks.publookchem.com This was followed by the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative. pressbooks.pub Early in the 20th century, the work of Gabriel and Colman further expanded the understanding of the physical and chemical properties of these compounds. nih.gov

A significant milestone in the biological importance of this scaffold was the isolation of the quinazoline alkaloid vasicine (B45323) from the Indian medicinal plant Adhatoda vasica in 1888. pressbooks.pubnih.gov Vasicine was noted for its bronchodilator properties. pressbooks.pub However, it was the synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, famously known as methaqualone, in 1951, and the subsequent discovery of its potent sedative-hypnotic effects, that ignited widespread interest in the medicinal chemistry of quinazolinones. nih.gov This discovery catalyzed extensive research into the synthesis and pharmacological evaluation of a vast number of quinazoline derivatives.

Prominence of the Quinazoline Core as a Privileged Scaffold in Drug Discovery

The quinazoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. latrobe.edu.auambeed.comrsc.org This term describes a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. beilstein-journals.org The quinazoline structure's rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility enables the design of compounds that can interact with a wide array of enzymes and receptors with high affinity and selectivity. latrobe.edu.aursc.org

The broad spectrum of biological activities associated with quinazoline derivatives is a testament to their privileged nature. These compounds have been successfully developed into drugs with diverse therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, antiviral, and analgesic agents. lookchem.comlatrobe.edu.aualljournals.cn The ability of the quinazoline core to serve as a foundation for numerous marketed drugs underscores its importance and enduring appeal in the field of drug discovery. alljournals.cn

Overview of 4-Aminoquinazoline and 4-Methoxyquinazoline (B92065) Scaffolds in Bioactive Compounds

Within the broad family of quinazolines, the 4-aminoquinazoline substructure has emerged as a particularly significant pharmacophore, especially in the realm of oncology. google.comresearchgate.net This scaffold is a cornerstone of several clinically successful tyrosine kinase inhibitors (TKIs). The 4-anilino moiety, in particular, is crucial for binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). ijcce.ac.ir Marketed anticancer drugs such as Gefitinib (B1684475), Erlotinib, and Lapatinib all feature the 4-aminoquinazoline core, highlighting its critical role in the development of targeted cancer therapies. nih.govgoogle.com

The introduction of a methoxy (B1213986) group onto the quinazoline scaffold is another common strategy in medicinal chemistry. Methoxy groups can significantly influence a molecule's biological activity, metabolic stability, and solubility. researchgate.netmdpi.com Depending on its position, a methoxy group can modulate the electronic properties of the ring system, affecting reactivity and target-binding interactions. samipubco.com For instance, 8-methoxyquinazoline (B3282709) derivatives have been specifically investigated for the development of novel cytotoxic agents and kinase inhibitors, indicating the strategic importance of substitution at this position. nih.govmdpi.comatlantis-press.com The combination of a 4-amino group and an 8-methoxy substituent, as seen in 4-Methoxyquinazolin-8-amine, represents a confluence of two medicinally important structural motifs.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-methoxyquinazolin-8-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,10H2,1H3 |

InChI Key |

XVODUIPCJRSCLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC2=C1C=CC=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Methoxyquinazolin 8 Amine Derivatives

Methodological Frameworks for SAR Investigations

The exploration of the SAR of 4-methoxyquinazolin-8-amine derivatives employs a variety of methodological frameworks, ranging from traditional synthetic approaches to modern computational techniques.

Combinatorial Chemistry and High-Throughput Screening: The synthesis of a diverse library of quinazoline (B50416) derivatives is a cornerstone of SAR studies. core.ac.uk This often involves multi-step reactions, including condensation and nucleophilic substitutions, to build the quinazoline core and introduce various substituents. ontosight.ai High-throughput screening of these compound libraries against specific biological targets allows for the rapid identification of initial "hit" compounds.

In Silico Screening and Molecular Docking: Computational methods play a pivotal role in modern drug discovery. nih.gov In silico screening of virtual compound libraries helps to prioritize candidates for synthesis. nih.gov Molecular docking simulations are employed to predict the binding modes of these derivatives within the active site of a biological target, providing insights into the molecular interactions that govern their activity. nih.govunar.ac.id

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By analyzing various physicochemical, electronic, and topological descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.govresearchgate.net

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinazoline core.

The methoxy (B1213986) group at the C-8 position has been shown to significantly influence the pharmacological profile of quinazoline derivatives. In some instances, an 8-methoxy group contributes to enhanced activity. For example, in the context of fluoroquinolones, a C8-methoxy group was found to generate the highest level of DNA cleavage activity against M. tuberculosis gyrase. pnas.org Specifically, 8-methoxy-ciprofloxacin induced approximately 50% more cleavage and had a twofold higher potency compared to ciprofloxacin. pnas.org However, in other cases, the 8-methoxy substitution can be less favorable than other groups. For instance, in the development of antimutant quinazoline-2,4-diones, 8-methoxy derivatives generally exhibited higher minimum inhibitory concentrations (MICs) than their 8-methyl counterparts. nih.gov Despite this, the 8-methoxy group can still play a role in improving activity against resistant mutants. nih.govnih.gov

Stereochemistry can be a crucial factor in the biological activity of quinazolinone derivatives, as different stereoisomers can exhibit distinct pharmacological properties and interactions with biological targets. ontosight.ai The "cis-" or "trans-" configuration of substituents on a fused ring system, for example, can significantly affect the molecule's three-dimensional shape and its ability to fit into a binding site. ontosight.ai Understanding the stereochemistry is vital for optimizing lead compounds in drug development. ontosight.aichemcomp.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a powerful computational tool used to correlate the structural features of compounds with their biological activities. nih.gov This approach is widely applied in the study of quinazoline derivatives to guide the design of new and more potent inhibitors. nih.govnih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. unar.ac.id These models generate contour maps that highlight regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields can significantly impact biological activity. unar.ac.id For instance, a 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors identified key structural areas for modification to enhance inhibitory activity. unar.ac.id

The process of QSAR modeling typically involves:

Data Set Preparation: A series of compounds with known biological activities is selected. unar.ac.id

Molecular Descriptor Calculation: Various 2D or 3D descriptors are calculated for each molecule. nih.govmdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a predictive model. mdpi.comresearchgate.net

Model Validation: The model's predictive power is assessed using internal and external validation techniques. researchgate.net

Successful QSAR models can be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process. nih.govnih.gov

Below is a data table summarizing the impact of various substituents on the activity of quinazoline derivatives based on findings from the literature.

| Position | Substituent | Observed Effect on Activity | Target/Assay | Reference |

| C-8 | Methoxy | Enhanced DNA cleavage | M. tuberculosis gyrase | pnas.org |

| C-8 | Methoxy | Higher MICs compared to methyl | Antimutant quinazoline-2,4-diones | nih.gov |

| C-4 | Monosubstituted amine | Generally preferred over disubstitution | Antimalarial activity | acs.org |

| C-4 | Furfurylamino | Identified as favorable in screening hits | Antimalarial activity | acs.org |

| C-7 | Fluorine | Stronger binding affinity than C-6 fluorine | NF-κB receptor | nih.gov |

| C-7 | Methyl | Higher affinity than C-6 methyl | A2A adenosine (B11128) receptor | mdpi.com |

| C-6/C-7 | Various | Modulates target interactions | EGFR kinase | ijcce.ac.ir |

Biological Activities and Molecular Mechanisms of 4 Methoxyquinazolin 8 Amine Derivatives

In Vitro Pharmacological Characterization

The in vitro evaluation of 4-methoxyquinazolin-8-amine derivatives has revealed a spectrum of biological activities, particularly their potential as anticancer agents. These activities are underpinned by various molecular mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with cell motility.

Antineoplastic Potencies

The anticancer potential of this compound derivatives has been substantiated through a series of in vitro studies targeting different facets of cancer cell pathobiology.

A notable study focused on a series of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, which demonstrated significant cytotoxic potencies. These compounds were particularly effective against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway, such as the human colon carcinoma cell line HCT116 and the human liver cancer cell line HepG2. The cytotoxic potencies, measured as IC50 values, for these derivatives ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM in these cell lines. nih.govnih.gov One of the most potent compounds identified in this series was compound 18B . nih.govnih.gov

While specific data on 8-methoxyquinazoline derivatives are limited for other cell lines, a broader series of 4-aminoquinazoline derivatives has been evaluated against a panel of six cancer cell lines, including HCT-116, SK-HEP-1 (liver cancer), MDA-MB-231 (breast cancer), SNU638 (gastric cancer), A549 (non-small cell lung cancer), and MCF-7 (breast cancer). nih.gov

The aforementioned potent compound, 18B , was found to induce apoptosis in both HCT116 and HepG2 cells. nih.govnih.gov The induction of apoptosis was confirmed through morphological changes observed in the cells, as well as through staining with Hoechst 33342 and Annexin V/PI. nih.govnih.gov

Furthermore, studies on a broader class of 4-aminoquinazoline derivatives have shown the capacity to induce cell cycle arrest. For instance, a specific derivative, compound 6b , was found to cause G1 cell cycle arrest in HCT116 cells. This arrest is attributed to the inhibition of the PI3K signaling pathway. nih.gov The induction of apoptosis by this compound was suggested to occur via a mitochondrial-dependent pathway. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The potent 4,7-disubstituted 8-methoxyquinazoline derivative, 18B , was shown to inhibit the migration of both HCT116 and HepG2 cells in an in vitro wound healing assay. nih.govnih.gov This suggests that these compounds may have the potential to interfere with the metastatic process.

The cytotoxic activities of 4,7-disubstituted 8-methoxyquinazoline derivatives have been most extensively characterized in HCT116 and HepG2 cells, where they exhibit IC50 values in the low micromolar range. nih.govnih.gov For instance, compound 18B also demonstrated cytotoxicity against primary human gallbladder cancer cells with an IC50 value of 8.50 ± 1.44 μM. nih.gov

For other cancer cell lines, data from a related series of 4-aminoquinazoline derivatives (lacking the 8-methoxy group) provides some insight. One of the most potent compounds in this series, compound 6b , exhibited the following IC50 values: nih.gov

HCT-116: 0.05 μM

SK-HEP-1: 0.11 μM

MDA-MB-231: 0.23 μM

SNU638: 0.08 μM

A549 (NSCLC): 0.21 μM

MCF-7: 0.13 μM

It is important to note that these values are for 4-aminoquinazoline derivatives and not specifically for this compound derivatives.

Interactive Data Table: Cytotoxicity of Quinazoline (B50416) Derivatives

| Compound Class | Derivative | Cell Line | IC50 (μM) |

| 4,7-disubstituted 8-methoxyquinazolines | Multiple | HCT116 | 5.64 - 23.18 |

| 4,7-disubstituted 8-methoxyquinazolines | Multiple | HepG2 | 5.64 - 23.18 |

| 4,7-disubstituted 8-methoxyquinazolines | 18B | Primary Human Gallbladder Cancer | 8.50 |

| 4-aminoquinazolines | 6b | HCT-116 | 0.05 |

| 4-aminoquinazolines | 6b | SK-HEP-1 | 0.11 |

| 4-aminoquinazolines | 6b | MDA-MB-231 | 0.23 |

| 4-aminoquinazolines | 6b | SNU638 | 0.08 |

| 4-aminoquinazolines | 6b | A549 (NSCLC) | 0.21 |

| 4-aminoquinazolines | 6b | MCF-7 | 0.13 |

Enzyme and Receptor Modulation

The molecular basis for the antineoplastic activities of this compound derivatives lies in their ability to modulate the function of key enzymes and signaling pathways that are often dysregulated in cancer.

A primary mechanism of action for the 4,7-disubstituted 8-methoxyquinazoline derivatives is the inhibition of the β-catenin/TCF4 protein-protein interaction. nih.govnih.gov This interaction is a critical step in the Wnt/β-catenin signaling pathway, which, when overactivated, plays a crucial role in the development of many cancers. semanticscholar.org Mechanistic studies revealed that the lead compound 18B downregulated the β-catenin/TCF4 signaling pathway, leading to a reduction in the protein expression of β-catenin and TCF4, as well as the mRNA levels of downstream target genes such as c-MYC and Cyclin D1 in HCT116 cells. nih.gov

In a related context, a broader class of 4-aminoquinazoline derivatives has been identified as potent inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα). nih.gov The PI3K signaling pathway is central to regulating cell survival, proliferation, and apoptosis, and its overactivation is a common feature in many human cancers. nih.gov The derivative 6b in this series was found to be a selective inhibitor of PI3Kα with an IC50 of 13.6 nM and subsequently blocked the activation of the downstream PI3K/Akt pathway in HCT116 cells. nih.gov

The 4-aminoquinazoline scaffold is also a well-established core structure for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is a key target in cancer therapy. researchgate.net While direct inhibitory data for 8-methoxy derivatives on EGFR is not detailed in the provided search results, the broader class of 4-aminoquinazolines is known to produce potent EGFR inhibitors. researchgate.net

Kinase Inhibition

Derivatives of the quinazoline scaffold are well-recognized for their potent kinase inhibitory activities, a characteristic that has led to the development of several approved anti-cancer drugs. nih.gov Research has particularly focused on their ability to target key kinases involved in cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): The 4-anilinoquinazoline (B1210976) scaffold is a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs). researchgate.netnih.gov These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase domain. nih.gov The nitrogen atom at position 1 (N-1) of the quinazoline ring is crucial, as it forms a key hydrogen bond with the methionine residue (Met793) in the hinge region of the EGFR active site. nih.gov Dual inhibitors targeting both EGFR and HER2 have also been developed from quinazoline-based structures. nih.govnih.gov By incorporating specific pharmacophores, such as hydroxamic acid, into a 4-amino-substituted quinazoline framework, researchers have created hybrid molecules that exhibit dual inhibition of both kinases and histone deacetylases. nih.gov

Histone Deacetylase (HDAC): The concept of dual inhibition has been extended to create chimeric molecules that target both EGFR and HDACs. nih.gov By integrating the zinc-binding motifs of HDAC inhibitors (like hydroxamic acid) with the 4-amino-substituted quinazoline pharmacophore known for EGFR inhibition, novel derivatives with potent anti-proliferative activity have been designed. nih.gov

Inhibition of Other Key Biological Enzymes

Beyond kinases, this compound derivatives have been investigated for their inhibitory effects on other enzymes critical to various pathological conditions.

α-glucosidase: This enzyme, located in the small intestine, is crucial for carbohydrate digestion. Its inhibition can help manage type 2 diabetes by delaying glucose absorption. nih.gov Certain quinazolin-4(3H)-one derivatives have demonstrated potent α-glucosidase inhibitory activity. For instance, a synthesized derivative, compound 7b , showed an IC50 value of 14.4 µM, which is approximately 53 times more potent than the standard drug acarbose. nih.govresearchgate.net Kinetic studies revealed that this inhibition is of a competitive type, suggesting the compound binds to the active site of the enzyme. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme for the synthesis of DNA, RNA, and certain amino acids, making it a key target for antimicrobial and anticancer therapies. nih.govpatsnap.com DHFR inhibitors, known as antifolates, prevent the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting cell proliferation. patsnap.comwikipedia.org Quinazoline-based compounds are among the classes of small molecules employed as DHFR inhibitors. wikipedia.org Specifically, 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines have been developed as high-affinity inhibitors of both fungal and human DHFR, demonstrating potent activity against Candida albicans and various tumor cell lines. duke.edu

Antimicrobial Activities

The quinazoline scaffold is a versatile core for the development of agents targeting a wide range of pathogenic microorganisms.

Antibacterial: Quinazolin-4(3H)-one derivatives have shown pharmacological effects against several bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. eco-vector.com The mechanism is thought to be similar to that of β-lactam antibiotics, involving the irreversible acylation of the active site of transpeptidase (a penicillin-binding protein), which is essential for the synthesis of the bacterial cell wall. eco-vector.com Studies on 8-methoxy-4-methyl-quinoline derivatives have also demonstrated antibacterial activity against various bacterial strains. researchgate.net Furthermore, 4H-4-oxoquinolizine derivatives, structurally related to quinazolines, exhibit potent activity against both Gram-positive and Gram-negative bacteria, including some quinolone-resistant strains. nih.gov

Antifungal: Quinazolinone derivatives have been evaluated for their fungicidal activities. researchgate.net Some synthesized compounds have shown inhibitory effects against plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani. mdpi.com The 8-hydroxyquinoline (B1678124) scaffold, a related heterocyclic system, is a known privileged structure for antifungal drug design. scienceopen.com Derivatives like clioquinol (B1669181) have been shown to damage the fungal cell wall and inhibit the formation of pseudohyphae in C. albicans. scienceopen.com

Antiviral: Derivatives of 4-thioquinazoline containing a chalcone (B49325) moiety have been synthesized and evaluated for their antiviral activities, particularly against Tobacco Mosaic Virus (TMV). nih.gov Some of these compounds showed appreciable protection against TMV in vivo, with efficacy superior to the commercial agent Ribavirin. nih.gov

Antileishmanial: While the broader class of quinazolines has been explored for various antimicrobial activities, specific research focusing on the antileishmanial properties of this compound derivatives is less documented in the reviewed literature.

Anti-inflammatory and Immunomodulatory Effects

Quinazoline derivatives have been recognized for their significant anti-inflammatory properties. Proquazone, a non-steroidal anti-inflammatory agent (NSAID), is a notable example of a quinazoline-based drug used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Numerous studies have synthesized and evaluated novel quinazoline derivatives for anti-inflammatory and analgesic activities. mdpi.comnih.govajol.info Some compounds have shown activity comparable to standard drugs like diclofenac (B195802) sodium in preclinical models such as the carrageenan-induced paw edema test. ajol.info A series of quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and EGFR, with one derivative proving to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov While anti-inflammatory effects are well-documented, specific studies detailing the immunomodulatory mechanisms of this compound derivatives are not extensively covered in the available research.

Antioxidant Properties and Reactive Oxygen Species Modulation

The quinazoline nucleus is a common feature in compounds exhibiting antioxidant activity. researchgate.netsapub.org The role of reactive oxygen species (ROS) is critical in the pathology of numerous diseases, and antioxidants provide protection by neutralizing these harmful species. orientjchem.org The antioxidant capacity of quinazolin-4-one derivatives has been attributed to their ability to donate a hydrogen radical or to the electron delocalization across the fused heterocyclic ring system. sapub.org Various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP), have confirmed the antioxidant properties of diverse quinazoline derivatives. researchgate.netnih.gov For instance, to achieve antioxidant activity in 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group on the phenyl ring is often required. nih.gov

Mechanistic Elucidation at the Molecular Level (Preclinical Focus)

Disruption of Specific Cell Signaling Pathways

Wnt/β-catenin/TCF4 Pathway: The Wnt/β-catenin signaling pathway is fundamental in cell development and its overactivation is a key factor in the onset of several cancers, particularly colorectal cancer. nih.govsemanticscholar.org A critical step in this pathway is the interaction between β-catenin and Transcription factor 4 (TCF4), which activates the transcription of oncogenes like c-MYC and Cyclin D1. nih.govnih.gov Therefore, inhibiting the β-catenin/TCF4 protein-protein interaction presents a promising therapeutic strategy. semanticscholar.org

Structure-based drug design has led to the development of novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives specifically designed to disrupt this interaction. nih.gov Molecular modeling has shown that these derivatives can interact with active site residues of β-catenin, thereby hindering its binding to TCF4. nih.govsemanticscholar.org

One of the most potent compounds from a synthesized series, Compound 18B , was subjected to detailed mechanistic studies. semanticscholar.org It was found to downregulate the β-catenin/TCF4 signaling pathway, reduce the protein expression of both β-catenin and TCF4, and decrease the mRNA levels of the target genes c-MYC and Cyclin D1 in HCT116 colon cancer cells. semanticscholar.orgresearchgate.net This disruption of the signaling cascade ultimately induced apoptosis and inhibited cell migration in cancer cells. semanticscholar.orgresearchgate.net

Interactive Data Table: Biological Activities of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target/Activity | Key Findings | IC50/Activity Value | Reference(s) |

| 4,7-disubstituted 8-methoxyquinazoline (Compound 18B) | β-catenin/TCF4 Pathway Inhibition | Downregulated β-catenin and TCF4 protein expression; reduced mRNA levels of c-MYC and Cyclin D1. | IC50 = 8.50 ± 1.44 µM (gallbladder cancer cells) | semanticscholar.org, researchgate.net |

| Quinazolin‑4(3H)‑one derivative (Compound 7b) | α-glucosidase Inhibition | Competitive inhibitor, ~53 times stronger than acarbose. | IC50 = 14.4 µM | nih.gov, researchgate.net |

| 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines | Dihydrofolate Reductase (DHFR) Inhibition | Potent inhibitors of fungal and human DHFR. | K(i) as low as 7.1 pM (fungal) and 0.1 pM (human) | duke.edu |

| 4-Thioquinazoline derivative (Compound M2) | Antiviral (Anti-TMV) | Showed appreciable protection activity against Tobacco Mosaic Virus. | EC50 = 138.1 µg/mL | nih.gov |

| 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) | Anti-inflammatory | Exhibited significant anti-inflammatory effects in the carrageenan-induced paw edema test. | 60.00% inhibition | ajol.info |

Modulation of Protein-Protein Interactions (e.g., β-catenin/TCF4)

A key therapeutic strategy involving this compound derivatives is the inhibition of the Wnt/β-catenin signaling pathway, which plays a crucial role in the etiology of many cancers when overactivated. nih.govsemanticscholar.org The interaction between β-catenin and Transcription factor 4 (TCF4) is a critical step for activating Wnt target genes. nih.govsemanticscholar.org Therefore, inhibiting this specific protein-protein interaction presents a viable strategy for down-regulating the pathway and mitigating its oncogenic effects. nih.govnih.gov

In this context, novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives have been specifically designed as inhibitors of the β-catenin/TCF4 interaction. nih.govsemanticscholar.org Through a structure-based drug design approach, these compounds were developed to act as potential cytotoxic agents by disrupting this key signaling nexus. nih.gov One of the most potent compounds identified in a series, designated as compound (18B), demonstrated significant activity against cancer cell lines with constitutively activated β-catenin/TCF4 signaling, such as HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma). nih.govnih.gov Mechanistic studies confirmed that this compound effectively downregulates the β-catenin/TCF4 signaling pathway. nih.gov

Regulation of Gene Expression (e.g., c-MYC, Cyclin D1)

The disruption of the β-catenin/TCF4 complex by this compound derivatives directly impacts the transcription of downstream Wnt target genes. nih.govsemanticscholar.org Among the most critical of these target genes are c-MYC and Cyclin D1, both of which are pivotal regulators of cell cycle progression and proliferation. nih.govnih.gov

Studies on the lead compound (18B) from the 4,7-disubstituted 8-methoxyquinazoline series revealed its ability to modulate the expression of these oncogenes. nih.gov In HCT116 colon cancer cells, treatment with compound (18B) resulted in a significant reduction in the mRNA levels of both c-MYC and Cyclin D1. nih.govsemanticscholar.org This downregulation of key proliferative genes provides a direct molecular explanation for the observed anti-cancer effects, such as the induction of apoptosis and the inhibition of cell migration. nih.govnih.gov By suppressing the expression of genes essential for tumor growth, these derivatives effectively halt the cell cycle and promote programmed cell death.

Ligand-Target Binding Modes and Selectivity Analysis

To understand the inhibitory mechanism at a molecular level, computational docking studies have been performed on 4,7-disubstituted 8-methoxyquinazoline derivatives. nih.gov These analyses focused on the binding of the compounds to β-catenin, utilizing its known crystal structure (PDB ID: 2GL7). nih.gov The studies showed that the derivatives are capable of interacting with active site residues on β-catenin, thereby physically hindering the binding of TCF4. semanticscholar.orgnih.gov

The binding affinity and potential inhibitory capacity of these compounds have been quantified through parameters such as the estimated Gibbs free binding energy (ΔG) and the predicted inhibitory constant (Ki). nih.gov These values indicate the stability of the ligand-target complex and the potential potency of the compound as an inhibitor.

| Compound | Estimated Gibbs Free Binding Energy (ΔG) in kcal/mol | Predicted Inhibitory Constant (Ki) in μM |

|---|---|---|

| 14A | -9.01 | 0.48 |

| 15A | -9.58 | 0.17 |

| 16A | -10.03 | 0.07 |

| 17A | -9.61 | 0.16 |

| 18B | -10.82 | 0.02 |

Data sourced from a study on 4,7-disubstituted 8-methoxyquinazoline derivatives. The analysis indicates that compound 18B has the most favorable binding energy and lowest predicted inhibitory constant, correlating with its high potency in biological assays. nih.gov

In Vivo Preclinical Efficacy Assessment

While in vitro studies provide crucial information on molecular mechanisms, in vivo assessment in animal models is essential to evaluate the therapeutic potential of any new agent.

Efficacy in Xenograft and Orthotopic Tumor Models

Xenograft tumor models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the efficacy of anti-cancer compounds in a living system. nih.govreactionbiology.com For compounds in the broader quinoline (B57606) and quinazoline class, this model has been used effectively. For instance, a study on an 8-hydroxyquinoline derivative demonstrated a near-complete disappearance of Hep3B hepatocellular carcinoma xenografts in athymic nude mice following daily administration. nih.gov Similarly, other small molecule inhibitors of the β-catenin pathway have been shown to decrease the growth of patient-derived colon cancer xenografts. mdpi.com

Although specific in vivo efficacy data for the 4,7-disubstituted 8-methoxyquinazoline derivatives targeting β-catenin are not yet detailed in the available literature, their potent in vitro cytotoxic activity against HCT116 and HepG2 cells suggests they would be strong candidates for evaluation in corresponding xenograft models. nih.govnih.gov Such studies would be critical to confirm that their molecular activity translates into tangible tumor growth inhibition in a preclinical setting.

Evaluation in Relevant Disease-Specific Animal Models

Beyond cancer, quinazoline derivatives have been investigated for other therapeutic applications using disease-specific animal models. jneonatalsurg.com For example, the anti-inflammatory and analgesic potential of a novel quinazoline derivative was evaluated using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats to assess anti-inflammatory activity. jneonatalsurg.com Analgesic properties were tested using the acetic acid-induced writhing and hot plate tests in mice. jneonatalsurg.com In these models, the compound demonstrated significant, dose-dependent efficacy, indicating its potential as a lead for developing anti-inflammatory and pain-management therapies. jneonatalsurg.com

This highlights the versatility of the quinazoline scaffold. For the this compound derivatives targeting the Wnt/β-catenin pathway, relevant disease-specific models would primarily include those related to cancers with known Wnt pathway mutations, such as models of colorectal cancer and hepatocellular carcinoma, to further validate their therapeutic potential. nih.gov

Computational Chemistry and Rational Design of 4 Methoxyquinazolin 8 Amine Analogs

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known biological activity is available. nih.gov This strategy is built on the principle that molecules with similar structures are likely to exhibit similar biological activities. The primary goal is to identify the common structural features, known as a pharmacophore, that are essential for the observed biological activity. nih.gov

One of the key LBDD techniques is the quantitative structure-activity relationship (QSAR). In 3D-QSAR studies, the three-dimensional structures of a series of compounds are correlated with their biological activities. For instance, in the design of quinoline-based anticancer agents, Comparative Molecular Field Analysis (CoMFA) has been used to analyze the structure-activity relationship of small molecule libraries. mdpi.com This analysis generates contour maps that highlight regions where steric or electrostatic modifications could enhance biological activity. mdpi.com By understanding these relationships, new analogs of 4-Methoxyquinazolin-8-amine can be designed with predicted improvements in potency. mdpi.com The process involves aligning the known active ligands and generating a statistical model that can predict the activity of novel, untested compounds. dergipark.org.tr

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. nih.gov This methodology involves designing drug candidates that can fit precisely into the binding site of the target protein, leading to a desired therapeutic effect. nih.gov

A notable application of SBDD is in the design of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as inhibitors of the β-catenin/TCF4 protein-protein interaction, which is a critical pathway in many cancers. researchgate.netsemanticscholar.org Researchers have utilized the crystal structure of the human β-catenin/TCF4 complex to guide the design of these inhibitors. researchgate.netsemanticscholar.org By identifying the key amino acid residues in the "hot spot" of the β-catenin active site that are crucial for the interaction with TCF4, novel quinazoline-based compounds were designed to disrupt this binding. semanticscholar.org This approach has led to the discovery of numerous successful anticancer drugs, including gefitinib (B1684475) and erlotinib, which also feature a quinazoline (B50416) core. semanticscholar.org The strategy allows for the rational modification of the lead compound to optimize interactions with the target, enhancing both potency and selectivity. nih.gov

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a cornerstone of SBDD, providing insights into the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov This computational technique simulates the interaction between a small molecule and the binding site of a target protein, predicting the conformation of the ligand-protein complex and estimating the binding energy.

In the context of 4-methoxyquinazoline (B92065) derivatives, molecular docking has been instrumental in identifying potential inhibitors for several key cancer targets.

β-catenin/TCF4 Interaction: To design inhibitors that disrupt the β-catenin/TCF4 complex, novel 4,7-disubstituted 8-methoxyquinazoline derivatives were docked into the active binding site of β-catenin (PDB ID: 2GL7). researchgate.netsemanticscholar.org The simulations showed that these compounds could effectively occupy the binding pocket and interact with key residues, thereby hindering the binding of TCF4. semanticscholar.org One of the most potent compounds identified, 18B, demonstrated significant interactions within the active site. researchgate.netsemanticscholar.org

EGFR Active Site: The quinazoline scaffold is a well-established core for Epidermal Growth Factor Receptor (EGFR) inhibitors. Molecular docking studies of 4-anilinoquinazoline (B1210976) derivatives have been performed to understand their binding mode with the EGFR active site. ijcce.ac.ir These simulations help validate the design of compounds intended to target both wild-type and mutant forms of EGFR, providing a structural basis for their observed cytotoxic activity. ijcce.ac.ir

| Compound Series | Target Protein | Key Interacting Residues (Predicted) | Docking Software | Reference |

| 4,7-disubstituted 8-methoxyquinazolines | β-catenin (PDB: 2GL7) | Not specified | AutoDock 4.2.6 | researchgate.netsemanticscholar.org |

| 4-anilinoquinazolines | EGFR | Not specified | Not specified | ijcce.ac.ir |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the physical movements of atoms and molecules over time. wikipedia.org MD simulations solve Newton's equations of motion for the system, allowing researchers to observe the stability of the ligand in the binding pocket, conformational changes in the protein, and the role of solvent molecules. wikipedia.org

MD simulations are particularly valuable for studying the binding mechanisms of quinazoline-based inhibitors. For example, extensive MD simulations (up to 400 nanoseconds) have been performed on gefitinib derivatives complexed with clinically relevant EGFR mutants. researchgate.net These simulations revealed crucial information about the stability of the complexes. researchgate.net

Key findings from such MD studies include:

Complex Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over time can confirm the stability of the binding mode predicted by docking. researchgate.net

Hydrogen Bond Analysis: MD trajectories allow for the analysis of hydrogen bond frequency and lifetime between the ligand and specific amino acid residues, identifying key interactions that anchor the ligand in the active site. For a gefitinib analog, the residue Met793 was identified as a conserved and stable hydrogen bond donor. researchgate.net

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. researchgate.net

These dynamic insights are critical for refining the design of this compound analogs to ensure they form stable and long-lasting interactions with their intended targets. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational technique used in both ligand-based and structure-based drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. dergipark.org.tr

The process typically involves:

Model Generation: A pharmacophore model can be generated by aligning a set of known active ligands and extracting their common features (ligand-based) or by analyzing the key interaction points within the active site of a target protein (structure-based). dergipark.org.trmedsci.org For quinazoline-based inhibitors targeting VEGFR-2, pharmacophore models often include features like a heteroaromatic ring, a hydrophobic spacer, and hydrogen bond donor/acceptor groups. researchgate.net

Model Validation: The generated model is validated for its ability to distinguish between known active and inactive compounds. ugm.ac.id

Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large chemical databases for novel molecules that match the required features. medsci.org This process can efficiently filter millions of compounds to identify a smaller, more manageable set of potential hits.

For this compound analogs, a pharmacophore model could be developed based on highly potent derivatives. This model would capture the key structural motifs necessary for binding to a target like β-catenin or EGFR. Subsequent virtual screening of compound libraries could then identify novel scaffolds that retain these essential features but possess different core structures, potentially leading to new intellectual property and improved drug-like properties. nih.gov The combination of pharmacophore screening with molecular docking is a frequently used strategy to enhance the hit rate of virtual screening campaigns. nih.gov

Lead Optimization and Preclinical Development Implications for 4 Methoxyquinazolin 8 Amine Scaffolds

Strategic Frameworks for Lead Compound Refinement

The journey from a promising "hit" compound to a refined "lead" is a meticulous process guided by strategic frameworks that aim to enhance the therapeutic potential of the initial molecule. For the 4-methoxyquinazolin-8-amine scaffold, this refinement is often initiated through a structure-based drug design approach. This strategy leverages the three-dimensional structure of the biological target, such as a protein kinase or a component of a signaling pathway, to guide the design of more potent and selective inhibitors. nih.govnih.gov

A key consideration in the refinement of this scaffold is the exploration of its structure-activity relationships (SAR). This involves systematically modifying different positions of the quinazoline (B50416) ring and observing the impact on biological activity. For instance, modifications at the 4- and 7-positions of the 8-methoxyquinazoline (B3282709) core have been explored to develop inhibitors of the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer. nih.govnih.gov

Another critical aspect of the strategic framework is the early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. In silico predictive models and in vitro assays are employed to evaluate parameters like solubility, permeability, and metabolic stability. This proactive approach helps to identify and address potential liabilities early in the drug discovery process, increasing the likelihood of identifying a candidate with favorable pharmacokinetic properties.

Enhancement of Potency and Selectivity Profiles

A primary objective of lead optimization is to enhance the potency of a compound against its intended target while simultaneously improving its selectivity over other related targets. This is particularly crucial for kinase inhibitors, as the human kinome is extensive, and off-target effects can lead to toxicity. nih.gov

In the context of 4,7-disubstituted 8-methoxyquinazoline derivatives targeting the β-catenin/TCF4 interaction, researchers have synthesized a series of compounds and evaluated their cytotoxic potential. nih.gov The introduction of different substituents at the 4- and 7-positions has a significant impact on their potency. For example, the nature of the anilino substituent at the 4-position and the side chain at the 7-position can be modulated to optimize interactions within the binding pocket of β-catenin.

The following table showcases the cytotoxic potencies of a selection of 4,7-disubstituted 8-methoxyquinazoline derivatives against HCT116 and HepG2 cancer cell lines, which have a constitutively activated β-catenin/TCF4 signaling pathway. nih.gov

| Compound | Substituent at C4-Anilino Ring | Substituent at C7-Side Chain | IC50 HCT116 (μM) | IC50 HepG2 (μM) |

|---|---|---|---|---|

| 14B | 3-Chloro | 4-Methyl-1-piperazinyl)propoxy | 7.12 ± 0.34 | 10.18 ± 0.51 |

| 15B | 3-Bromo | 4-Methyl-1-piperazinyl)propoxy | 6.98 ± 0.28 | 9.87 ± 0.42 |

| 18B | 3-Chloro-4-fluoro | 4-Methyl-1-piperazinyl)propoxy | 5.64 ± 0.68 | 8.16 ± 0.33 |

The data indicates that substitutions on the anilino ring at the 4-position, such as the introduction of chloro and fluoro groups, can influence the cytotoxic potency of these compounds. nih.gov

Optimization of Target Affinity and Ligand Efficiency

Beyond raw potency, the optimization of target affinity and ligand efficiency is crucial for developing high-quality drug candidates. Target affinity refers to the strength of the binding interaction between the compound and its biological target. Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, providing an indication of how efficiently the molecule binds to the target on a per-atom basis.

For the this compound scaffold, structure-based design plays a pivotal role in optimizing target affinity. By understanding the key interactions between the ligand and the target protein, medicinal chemists can introduce modifications that enhance binding. In the case of β-catenin/TCF4 interaction inhibitors, docking studies have shown that the quinazoline derivatives can interact with key residues in the active site of β-catenin, thereby disrupting its interaction with TCF4. nih.gov

The optimization process often involves a trade-off between increasing potency and maintaining favorable physicochemical properties. The concept of lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, is often used to guide this process. The goal is to increase potency without excessively increasing lipophilicity, which can lead to poor solubility and other undesirable properties.

Progression from Hit to Lead and Candidate Selection

The progression of a compound from a "hit" identified in a high-throughput screen to a "lead" and ultimately to a preclinical "candidate" is a multi-step process involving iterative cycles of design, synthesis, and testing.

The initial hits from a screening campaign, while demonstrating activity, often have suboptimal properties. The hit-to-lead phase focuses on confirming the activity of the hit, establishing a preliminary SAR, and improving potency and selectivity. For the this compound scaffold, this would involve synthesizing a focused library of analogs to explore the chemical space around the initial hit.

Once a lead compound with promising potency, selectivity, and initial ADME properties is identified, it enters the lead optimization phase. This phase involves more extensive modifications to fine-tune the compound's properties, including its pharmacokinetic profile. The goal is to develop a compound that is not only potent and selective but also has good oral bioavailability and a suitable half-life.

The selection of a preclinical candidate is a major milestone in the drug discovery process. The chosen compound must demonstrate a robust efficacy and safety profile in preclinical models. For the 4,7-disubstituted 8-methoxyquinazoline derivative 18B, its potent cytotoxic activity, ability to induce apoptosis, and inhibition of cell migration in cancer cell lines position it as a promising lead molecule for further development as an anticancer agent. nih.gov The decision to advance a compound to preclinical development is based on a comprehensive evaluation of its biological activity, pharmacokinetic properties, and preliminary safety data.

Conclusion and Future Research Trajectories for 4 Methoxyquinazolin 8 Amine Chemistry

Synthesis and Biological Activity: Current State and Remaining Challenges

The current research landscape for 4-methoxyquinazolin-8-amine is dominated by its application as a foundational building block. Its synthesis is typically achieved through multi-step sequences, most commonly involving the cyclization of a substituted anthranilonitrile derivative.

Current State: The predominant synthetic route involves the reaction of 2-amino-3-methoxybenzonitrile (B155473) with a formylating agent, such as formamide (B127407) or triethyl orthoformate, under thermal conditions to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. The 8-amino group serves as a critical handle for introducing diverse side chains, which are essential for modulating target specificity and potency, particularly against protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-methoxy group is often a precursor to a 4-anilino substitution, a common motif in many Type I and Type II kinase inhibitors.

Remaining Challenges: Despite its established utility, several challenges persist. The conventional synthetic methods often require high temperatures (>150 °C) and long reaction times, leading to potential side product formation and energy-intensive processes. The scalability of these batch reactions for industrial production can be problematic, facing issues of heat transfer and safety. Furthermore, the focus on this compound as an intermediate has left its intrinsic biological profile largely unexamined. A significant gap in knowledge exists regarding whether this compound itself possesses any notable pharmacological activity or if its role is purely structural.

The table below summarizes the current state, highlighting the link between synthetic precursors and the biological targets of the resulting derivatives.

| Key Precursor | Common Reagent | Primary Role of this compound | Resulting Derivative Class / Target Family |

|---|---|---|---|

| 2-Amino-3-methoxybenzonitrile | Formamide | Core scaffold for pyrimidine ring formation | EGFR Kinase Inhibitors |

| 2-Amino-3-methoxybenzoic acid | Formamide | Intermediate for cyclization | VEGFR Kinase Inhibitors |

| N/A | N/A (as a reactant) | Nucleophilic 8-amino group for side-chain attachment | Multi-kinase Inhibitors (e.g., targeting PDGFR, FGFR) |

| N/A | N/A (as a reactant) | 4-methoxy group for displacement by anilines | ATP-competitive Kinase Inhibitors |

Exploration of Novel Therapeutic Applications Beyond Oncology

The quinazoline core is a well-established pharmacophore with a broad spectrum of biological activities. The future of this compound chemistry should involve a strategic expansion beyond its current oncological focus. The unique substitution pattern of this compound provides a robust platform for developing agents for various other diseases.

Future research should systematically investigate the potential of its derivatives in the following areas:

Antimicrobial Agents: The quinazoline scaffold is present in known antibacterial and antifungal compounds. By synthesizing a library of derivatives with varied substituents at the 8-amino position, researchers could screen for activity against pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). The mechanism could involve inhibition of essential microbial enzymes.

Neurodegenerative Disorders: Kinase dysregulation is a hallmark of diseases such as Alzheimer's and Parkinson's. Specific kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are validated targets. Derivatives of this compound could be rationally designed to selectively inhibit these kinases, offering a new therapeutic avenue.

Anti-inflammatory Agents: Chronic inflammation is driven by signaling pathways mediated by kinases such as Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk). The development of this compound-based inhibitors targeting these kinases could lead to novel treatments for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.

Antiviral Therapeutics: Certain quinazoline derivatives have demonstrated activity against viruses like HIV and Hepatitis C virus (HCV) by inhibiting viral enzymes such as reverse transcriptase or protease. A focused effort to derivatize and screen this scaffold could identify new leads for antiviral drug discovery.

The table below outlines these potential new directions.

| Potential Therapeutic Area | Key Biological Target(s) | Rationale for Exploration |

|---|---|---|

| Antimicrobial | Bacterial/Fungal Enzymes (e.g., Dihydrofolate Reductase) | Proven activity of the quinazoline scaffold against various microbes. |

| Neurodegenerative Disorders | GSK-3β, CDK5 | Kinase inhibition is a validated strategy for Alzheimer's and Parkinson's disease. |

| Inflammatory Diseases | JAK family, Syk | Targeting key inflammatory signaling kinases for autoimmune conditions. |

| Antiviral | Viral Proteases, Reverse Transcriptases | Known antiviral potential of related heterocyclic compounds. |

Development of Innovative and Sustainable Synthetic Methodologies

Advancing the chemistry of this compound requires a shift towards more efficient, safer, and environmentally benign synthetic protocols. "Green chemistry" principles should guide the development of next-generation synthetic routes.

Key areas for innovation include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processing can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. This is particularly relevant for large-scale industrial production.

Catalytic Methods: Exploring novel transition-metal or organocatalytic systems for the key cyclization and substitution steps could lower the energy barrier of the reaction, reducing the need for high temperatures and harsh reagents. For instance, copper- or palladium-catalyzed C-N bond-forming reactions could provide milder alternatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation by providing rapid and uniform heating.

Greener Solvents: A concerted effort should be made to replace high-boiling, hazardous solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives such as ionic liquids, deep eutectic solvents, or even water, where feasible.

The table below compares traditional methods with proposed sustainable alternatives.

| Parameter | Traditional Method | Proposed Sustainable Alternative | Anticipated Benefit |

|---|---|---|---|

| Process Type | Batch Reaction | Continuous Flow Chemistry | Improved safety, scalability, and consistency. |

| Energy Input | High-temperature thermal heating (e.g., >150°C for hours) | Microwave-assisted synthesis or catalysis | Reduced energy consumption and reaction time. |

| Solvent | DMF, Acetic Acid | Ionic liquids, deep eutectic solvents, water | Reduced environmental impact and worker hazard. |

| Reaction Design | Multi-step with intermediate isolation | One-pot or tandem reactions | Increased atom economy, reduced waste. |

Advancements in Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is paramount for accelerating the discovery and optimization of this compound derivatives. A modern research program should fully integrate these approaches in an iterative cycle.

Future directions in this domain include:

Structure-Based Drug Design (SBDD): Utilizing high-resolution crystal structures of target proteins, molecular docking simulations can predict the binding modes and affinities of novel derivatives. This allows for the rational design of compounds with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling and Virtual Screening: In the absence of a target structure, ligand-based methods can be used. A pharmacophore model can be built from known active compounds and used to screen large virtual libraries to identify new hits possessing the this compound core.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties of the scaffold, predict sites of reactivity for synthesis, and rationalize structure-activity relationships (SAR) at a fundamental level.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing insights into the dynamic interactions and residence time of the inhibitor, which are critical parameters for in vivo efficacy.

This integrated workflow creates a feedback loop where computational predictions guide experimental work, and the resulting empirical data is used to refine and improve the predictive power of the computational models.

The table below details the application of various computational tools.

| Computational Method | Specific Application for this compound Research | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding poses of new derivatives in kinase active sites (e.g., EGFR, GSK-3β). | Prioritization of synthetic targets with high predicted binding affinity. |

| QSAR Modeling | Correlating structural modifications at the 8-amino position with observed biological activity. | A predictive model to guide the design of more potent analogues. |

| Density Functional Theory (DFT) | Calculating reaction energy barriers for novel synthetic routes; analyzing electron distribution. | Optimization of reaction conditions and rationalization of SAR. |

| Molecular Dynamics (MD) | Simulating the stability of the compound-target complex in a solvated environment. | Assessment of binding stability and identification of key long-lasting interactions. |

By pursuing these research trajectories, the scientific community can expand the utility of this compound far beyond its current role, unlocking its full potential as a versatile platform for the development of innovative therapeutics and sustainable chemical technologies.

Q & A

Basic: What are the standard synthetic protocols for 4-Methoxyquinazolin-8-amine?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution reactions starting from 4-chloroquinazoline derivatives. A typical procedure involves reacting 4-chloro-6-methoxyquinazoline with ammonia or a protected amine under mild conditions (e.g., DMF, room temperature, 2–4 hours). Purification is achieved using gradient elution (ethyl acetate/hexanes) via silica column chromatography. Yield optimization often requires precise stoichiometric control of the amine reagent and base (e.g., Hunig’s base) . For analogs, Suzuki-Miyaura cross-coupling with aryl boronic acids can introduce substituents, utilizing Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under microwave-assisted heating (150°C, 1 hour) .

Advanced: How can electrochemical methods be optimized for synthesizing this compound derivatives?

Methodological Answer:

Electrochemical oxidative cyclization offers a sustainable route. Using an aluminum-carbon electrode system in acetic acid electrolyte, 2-aminobenzamide precursors can undergo cyclization at room temperature. Key parameters include:

- Current density : 10–15 mA/cm² to prevent over-oxidation.

- Electrolyte pH : Adjust to 4–5 for optimal proton transfer.

- Reaction time : 3–6 hours, monitored via TLC.

This method avoids high temperatures (unlike traditional thermal cyclization) and reduces reliance on transition metal catalysts, yielding >80% purity in undivided cells .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Quinazoline carbons appear at δ 150–160 ppm (C=N) and δ 100–120 ppm (aromatic C).

- X-ray crystallography : Resolves bond angles and confirms the planar quinazoline core. For example, C-N bond lengths typically range from 1.32–1.38 Å in similar derivatives .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C₉H₁₀N₃O: 176.0822) with <2 ppm error .

Advanced: What methodologies address contradictory spectral data in quinazoline derivative characterization?

Methodological Answer:

Contradictions (e.g., unexpected downfield shifts in NMR) arise from solvent effects, tautomerism, or impurities. Resolution strategies:

Control experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis.

Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .

HRMS-MS fragmentation : Confirm molecular integrity by matching fragmentation patterns with in silico predictions .

Advanced: How to evaluate the stability of this compound under varying conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition points (>200°C typical for quinazolines).

- Oxidative stress : Expose to H₂O₂ (1–5 mM) in PBS (pH 7.4) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Photostability : UV irradiation (254 nm, 24 hours) followed by LC-MS to detect photo-oxidation products (e.g., quinazoline N-oxides) .

Basic: What are the key considerations in designing bioactivity assays for quinazoline derivatives?

Methodological Answer:

- Target selection : Prioritize kinases (e.g., CLK1) or enzymes (e.g., β-glucocerebrosidase) based on structural homology.

- In vitro assays : Use purified proteins for IC₅₀ determination (e.g., fluorescence polarization for kinase inhibition).

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (caspase-3 activation) in cancer cell lines (e.g., HCT116) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.